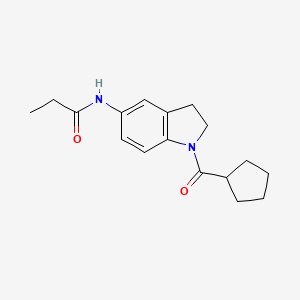

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, also known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIP belongs to the class of indolinone derivatives and is used in the development of novel drugs and therapies. In

Wissenschaftliche Forschungsanwendungen

Peroxisome Proliferator-activated Receptors Activation

Research has indicated that certain non-steroidal anti-inflammatory drugs (NSAIDs), which share a structural resemblance to N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, activate peroxisome proliferator-activated receptors α and γ (PPARα and γ). These receptors play crucial roles in metabolic processes such as adipogenesis and lipid metabolism. The activation of PPARγ, in particular, has been implicated in the promotion of adipocyte differentiation, suggesting potential applications in the study of obesity and metabolic disorders (Lehmann et al., 1997).

Anticancer and Antimicrobial Activities

Derivatives of indole compounds, which are structurally related to N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. Certain indole-pyrimidine hybrids have shown significant in vitro anticancer activity against various cancer cell lines and potent antimicrobial activity, highlighting their potential as leads for the development of new therapeutic agents (Gokhale et al., 2017).

Antimicrobial Peptides

The design of antimicrobial peptides based on indolicidin, a natural antimicrobial peptide, has shown increased activity against Gram-negative bacteria and improved protease stability. These findings suggest the potential application of similar compounds in designing new antimicrobial agents with enhanced stability and efficacy (Rozek et al., 2003).

Anti-inflammatory Activity

Novel indole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Compounds with specific substitutions have exhibited promising anti-inflammatory effects with lower ulcerogenic liability compared to traditional NSAIDs. This suggests the potential of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide and its derivatives in the development of safer anti-inflammatory drugs (Verma et al., 1994).

Wirkmechanismus

Target of Action

The primary target of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is the Lysine Specific Demethylase 1 (LSD1) . LSD1 is a crucial drug target that is closely associated with the development of several types of tumors .

Mode of Action

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide interacts with LSD1 by binding to its active site . This interaction inhibits the enzymatic activity of LSD1, leading to changes in gene expression .

Biochemical Pathways

The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression by demethylating histone proteins. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide can alter the methylation status of histones, leading to changes in gene expression .

Result of Action

The inhibition of LSD1 by N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide can lead to the activation of CD86 expression and induce differentiation in AML cell lines . This can result in the suppression of tumor growth .

Eigenschaften

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-16(20)18-14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYWDFEHLHCNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)

![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2392881.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)